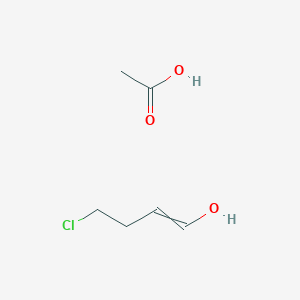
Acetic acid--4-chlorobut-1-en-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–4-chlorobut-1-en-1-ol (1/1) is a chemical compound known for its unique structure and properties It is composed of acetic acid and 4-chlorobut-1-en-1-ol in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–4-chlorobut-1-en-1-ol (1/1) typically involves the reaction of acetic acid with 4-chlorobut-1-en-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of acetic acid–4-chlorobut-1-en-1-ol (1/1) may involve large-scale chemical reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–4-chlorobut-1-en-1-ol (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of acetic acid–4-chlorobut-1-en-1-ol (1/1) include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of acetic acid–4-chlorobut-1-en-1-ol (1/1) depend on the specific reaction and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Acetic acid–4-chlorobut-1-en-1-ol (1/1) has several applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.
Biology: It may be used in biochemical studies to investigate its effects on biological systems.
Medicine: Research into the potential therapeutic applications of the compound is ongoing, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid–4-chlorobut-1-en-1-ol (1/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid–4-chlorobut-1-en-1-ol (1/1) include other acetic acid derivatives and chlorinated butenes. Examples of similar compounds are:
- Acetic acid–4-chlorobut-2-en-1-ol
- Acetic acid–3-chlorobut-1-en-1-ol
- Acetic acid–4-bromobut-1-en-1-ol
Uniqueness
What sets acetic acid–4-chlorobut-1-en-1-ol (1/1) apart from similar compounds is its specific structure and reactivity
Properties
CAS No. |
763101-16-2 |
|---|---|
Molecular Formula |
C6H11ClO3 |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
acetic acid;4-chlorobut-1-en-1-ol |
InChI |
InChI=1S/C4H7ClO.C2H4O2/c5-3-1-2-4-6;1-2(3)4/h2,4,6H,1,3H2;1H3,(H,3,4) |
InChI Key |
IHQAWYKPQHDRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CCl)C=CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


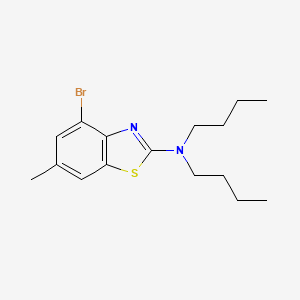
![Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B15159384.png)
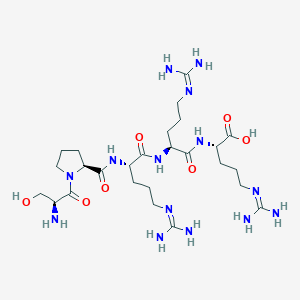

![2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene](/img/structure/B15159399.png)
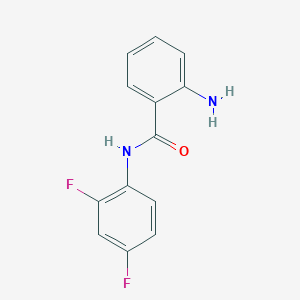
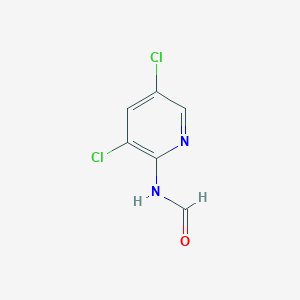
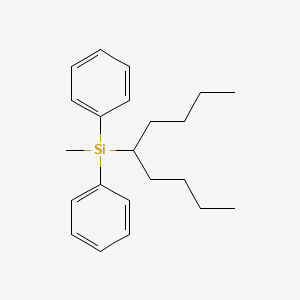
![Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]-](/img/structure/B15159423.png)
![4-[Chloro(3-methoxyphenyl)methyl]-N-ethyl-N-phenylbenzamide](/img/structure/B15159434.png)
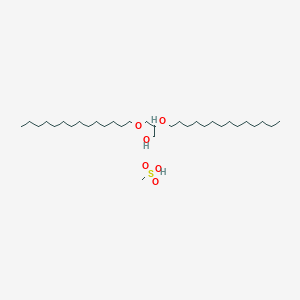
![N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide](/img/structure/B15159463.png)
![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)
